Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate
Description
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate (CAS: 1363382-88-0) is a brominated heterocyclic compound featuring a fused pyrazole-pyridine core. This structure is characterized by a bromine atom at the 7-position of the pyridine ring and an ethyl ester group at the 2-position of the pyrazole ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and receptor modulators due to its electron-deficient aromatic system and reactivity in cross-coupling reactions . The compound’s purity (>98%) and commercial availability highlight its importance in medicinal chemistry .
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-7-4-3-5-9(11)13(7)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNNTCKTKFJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171068 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-88-0 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 7-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Solvent : Pyridine
- Temperature : 100°C
- Duration : 18 hours
- Workup : Evaporation, trituration with saturated NaHCO₃, filtration, and drying.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60.5% |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Melting Point | 158–160°C |
| Mass Spectrometry (MS) | m/z = 270.2 (M+H⁺) |
This method produces a light pink solid with high purity, confirmed by spectral data and comparison to literature values.
Comparative Analysis of Brominated Pyrazolo-Pyridine Derivatives
While direct synthesis of the 7-bromo isomer is well-documented, alternative routes for related brominated pyrazolo-pyridines highlight variability in regioselectivity and yield:
Example: Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
A Chinese patent (CN117143095A) details the saponification of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate to its carboxylic acid derivative. Though positional isomerism distinguishes this from the 7-bromo target, the methodology informs bromination strategies:
| Step | Conditions |
|---|---|
| Saponification | NaOH (1M) in ethanol, 0–25°C, 24h |
| Acidification | pH 1 (HCl), filtration, drying |
| Yield | 90% |
Key Challenges and Considerations
- Regioselectivity : Bromination at the 7-position requires precise control to avoid competing 5- or 6-substitution.
- Purification : Trituration with NaHCO₃ effectively removes acidic byproducts.
- Scalability : The cyclization method in pyridine is scalable but requires careful temperature control to prevent decomposition.
Structural Validation
Synthesized compounds are validated via:
- ¹H/¹³C NMR : Resonances for ethyl groups (δ ~1.3 ppm, t; δ ~4.3 ppm, q), aromatic protons, and NH₂.
- HRMS : Matches theoretical molecular weights within 0.1 ppm error.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate has been identified as a crucial intermediate in the synthesis of novel therapeutic agents. Its derivatives have shown promising results in treating various conditions, including:
- Oncology: Compounds derived from this structure exhibit anticancer properties by inhibiting tumor growth and proliferation. For example, studies have highlighted its potential in developing inhibitors for specific cancer cell lines.
- Neurology: Research indicates that derivatives can be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Biochemical Research
Mechanisms of Action
In biochemical studies, this compound is utilized to explore enzyme mechanisms and biological pathways. It aids in the understanding of:
- Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes, contributing to the development of targeted therapies that can modulate enzyme activity effectively .
Agricultural Chemistry
Agrochemical Formulations
This compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its properties enhance the effectiveness of crop protection agents, leading to improved agricultural yields. The compound's role includes:
- Pesticides and Herbicides: this compound can be incorporated into formulations that target specific pests or weeds while minimizing environmental impact .
Material Science
Novel Materials Development
In material science, the compound is being investigated for its potential in creating new materials with specific properties. Applications include:
- Polymers: Research is ongoing into using this compound as a building block for polymers that exhibit desirable mechanical and thermal properties for industrial applications .
Analytical Chemistry
Standards for Quantification
this compound serves as a standard in various analytical techniques. Its applications include:
- Quantitative Analysis: It aids in the accurate quantification of related compounds within complex mixtures through techniques like HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-A]pyridine core play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Pyrazolo-Pyridine Carboxylates
Bromine substitution at different positions on the pyridine ring significantly alters physicochemical and biological properties. Key examples include:
- Reactivity : The 7-bromo derivative exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to 5- or 6-bromo isomers due to electronic effects of the pyridine ring .
- Synthetic Challenges : Bromination at the 7-position often requires regioselective methods, whereas 5- and 6-bromo isomers are synthesized via direct electrophilic substitution .
Non-Brominated Pyrazolo-Pyridine Carboxylates
Removing bromine reduces molecular weight and alters lipophilicity:
- Lipophilicity : Bromine increases logP (estimated ~2.1 for 7-bromo derivative), enhancing membrane permeability but reducing aqueous solubility .
- Biological Relevance: Non-brominated analogs are less potent in targeting enzymes like HMG-CoA reductase compared to brominated derivatives .
Pyrazolo-Pyrimidine and Pyrrolo-Pyridine Carboxylates
Heterocyclic systems with similar scaffolds but distinct ring structures:
| Compound Name | CAS Number | Core Structure | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 7-methylpyrazolo[1,5-A]pyrimidine-5-carboxylate | Not reported | Pyrazolo-pyrimidine | 207–209 | 26 |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | Not reported | Pyrrolo-pyridine | Not reported | 60 |
- Crystallography : Pyrazolo-pyrimidines exhibit planar fused rings with intermolecular π–π stacking (centroid distance: 3.426 Å), whereas pyrazolo-pyridines show greater conformational flexibility .
- Synthetic Efficiency : Pyrrolo-pyridine derivatives are synthesized in higher yields (60%) compared to pyrazolo-pyridines due to milder reaction conditions .
Substituent Effects: Methyl vs. Bromo Groups
Biological Activity
Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications for drug development.
Chemical Structure and Properties
This compound has the molecular formula C10H9BrN2O2. The compound features a bromine atom at the 7-position of the pyrazole ring, which is believed to enhance its biological activity compared to other derivatives lacking this substitution.
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression and inflammatory processes. Specifically, studies suggest that modifications at the 7-position significantly affect its inhibitory potency against enzymes such as AXL and c-MET kinases .
- Antiviral Activity : Fragment-based drug discovery research has indicated that similar pyrazolo compounds can inhibit HIV-1 reverse transcriptase (RT), suggesting that this compound may exhibit antiviral properties as well .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study focusing on the compound's anticancer properties found that it significantly inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .
- Anti-inflammatory Effects : Another investigation demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Antiviral Activity : Research on related pyrazolo compounds showed promising results in inhibiting HIV-1 RT, with structural modifications playing a crucial role in enhancing inhibitory potency. This suggests that this compound could be further optimized for antiviral applications .
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with brominated carbonyl intermediates. For example, analogous compounds like ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate were synthesized by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization . Key parameters to optimize include:
- Reactant ratios : Stoichiometric excess of carbonyl reagents (e.g., 1.1:1 molar ratio) improves yield.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates cyclization.
- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) may accelerate annulation .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons in the pyrazole ring appear as doublets (δ 6.8–8.2 ppm), while the ethyl ester group shows characteristic triplets (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .
- IR : Stretching vibrations for ester C=O (1690–1710 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups.
- HRMS : The molecular ion [M+H]⁺ should match the calculated exact mass (e.g., C₁₀H₁₀BrN₃O₂: 306.998 g/mol) within 3 ppm error .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.12 (d, J=5.6 Hz, H-5), δ 4.38 (q, J=7.1 Hz, OCH₂CH₃) | |
| HRMS (ESI) | [M+H]⁺: 307.0012 (Found), 307.0005 (Calc) |
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in brominated pyrazolo-pyridine derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and non-covalent interactions. For example, in ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate:
- Planarity : Pyrazole and pyrimidine rings are nearly coplanar (dihedral angle <1.5°), with bromine substituents inducing slight distortion .
- Intermolecular interactions : C–H···O/N hydrogen bonds and π-π stacking (centroid distances ~3.4 Å) stabilize the crystal lattice .
- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving disorder or thermal motion artifacts .
Q. How can researchers address contradictory data in elemental analysis and spectral characterization?
Methodological Answer: Discrepancies often arise from isomeric byproducts or residual solvents. Strategies include:
- Chromatographic separation : Use gradient elution (e.g., hexane/ethyl acetate to DMF) to isolate isomers .
- TGA-DSC : Thermogravimetric analysis identifies solvent/moisture content affecting elemental analysis (e.g., >0.5% H₂O shifts C/H ratios) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOE correlations differentiate substituent positions (e.g., bromine at C-7 vs. C-5) .
Q. What safety protocols are essential for handling brominated pyrazolo derivatives?
Methodological Answer:
- PPE : Gloves (nitrile), lab coats, and goggles are mandatory to avoid dermal/ocular exposure .
- Waste disposal : Halogenated byproducts must be segregated and treated via halogen-specific scrubbers to prevent environmental release .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr gas) .
Methodological Challenges and Solutions
Q. Table 2: Common Synthetic Challenges
| Challenge | Solution | Evidence |
|---|---|---|
| Low yield due to isomerization | Optimize reaction time/temperature (e.g., 70°C, 12 hr) | |
| Poor crystallinity for SC-XRD | Recrystallize from cyclohexane/ethyl acetate mixtures | |
| Spectral overlap in NMR | Use deuterated DMSO-d₆ for better resolution |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
